2,4,5-Trimethylbenzaldehyde (TMB) is an aromatic aldehyde with the chemical formula C₁₀H₁₂O. It is a colorless liquid with a characteristic odor. Researchers have identified TMB as a component of the volatile constituents present in the leave extracts of the plant Eryngium foetidum L. [].
Studies have been conducted to investigate the physical properties of TMB, particularly its dipole moment. Researchers reported the dipole moments of TMB isolated in a durene host crystal to be 1.65 ± 0.09 D (difference between the ground state and the lowest singlet) and 1.05 ± 0.06 D (difference between the ground state and triplet excited states) []. Additionally, research suggests that TMB's dipole moment changes with variations in temperature and electric field.
2,4,5-Trimethylbenzaldehyde, also known as duryl aldehyde, is an aromatic aldehyde with the molecular formula C₁₀H₁₂O and a molecular weight of 148.2 g/mol. This compound is characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 5 positions, along with an aldehyde functional group (-CHO) at the first position. It appears as a colorless to light yellow liquid or solid and has a melting point between 41-46 °C and a boiling point of 243 °C . The compound is soluble in methanol and has a predicted density of approximately 0.988 g/cm³ .
The biological activity of 2,4,5-trimethylbenzaldehyde has been observed in various studies. It has been identified as a significant volatile compound present in the leaves of Eryngium foetidum, suggesting potential roles in plant signaling or defense mechanisms . Additionally, it has been implicated in studies examining the oxidation processes involving other organic compounds, indicating its relevance in environmental chemistry and biochemistry .
Several synthetic methods exist for producing 2,4,5-trimethylbenzaldehyde:
These methods highlight the versatility and accessibility of synthesizing 2,4,5-trimethylbenzaldehyde in laboratory settings.
2,4,5-Trimethylbenzaldehyde finds applications across various fields:
Its unique chemical properties make it valuable in both industrial and research applications.
Studies have focused on the interactions of 2,4,5-trimethylbenzaldehyde with various radicals and reactive species. For instance, its reaction with hydroxyl radicals has been extensively investigated to understand its atmospheric degradation pathways. These studies reveal important rate constants and mechanisms that contribute to its behavior in environmental contexts . Additionally, interactions with other organic compounds have implications for understanding its role in complex chemical systems.
Several compounds share structural similarities with 2,4,5-trimethylbenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2,4-Trimethylbenzaldehyde | C₉H₁₂O | Has one less methyl group; different substitution pattern |
| 3-Methylbenzaldehyde | C₈H₈O | Only one methyl group; different position on the ring |
| 2-Methoxy-4-methylbenzaldehyde | C₉H₁₀O₂ | Contains a methoxy group instead of multiple methyl groups |
| 1-Naphthaldehyde | C₁₁H₈O | A naphthalene derivative; different aromatic structure |
Each compound exhibits distinct chemical properties and reactivity patterns due to variations in their molecular structures. This diversity underscores the uniqueness of 2,4,5-trimethylbenzaldehyde within its chemical class.
Irritant